

Application Notes: Assessing Nigericin-Induced IL-1β Secretion via the NLRP3 Inflammasome

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Compound of Interest		
Compound Name:	Nigericin sodium salt	
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Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its maturation and secretion are tightly regulated by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a key player in this process, activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a classical and potent activator of the NLRP3 inflammasome. It functions as a potassium ionophore, inducing K+ efflux from the cell, a critical trigger for NLRP3 activation. [3][4][5]

The assessment of Nigericin-induced IL-1β secretion is a fundamental method for studying NLRP3 inflammasome activity and for screening potential therapeutic inhibitors.[6] This process typically involves a two-step in vitro model using immune cells such as human peripheral blood mononuclear cells (PBMCs), human monocytic cell lines (e.g., THP-1), or murine bone marrow-derived macrophages (BMDMs).[1][2][7]

- Signal 1 (Priming): Cells are first primed, usually with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This step initiates the transcription and translation of key inflammasome components, including NLRP3 and the inactive precursor of IL-1β, pro-IL-1β.
 [3][8]
- Signal 2 (Activation): Subsequent treatment with Nigericin provides the second signal. The resulting potassium efflux triggers the assembly of the NLRP3 inflammasome complex,

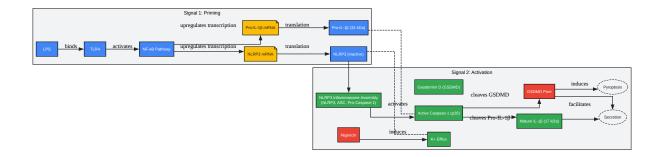


consisting of the NLRP3 sensor, the ASC adaptor, and pro-caspase-1.[3][5] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1 β into its mature, 17 kDa form (mIL-1 β) for secretion.[6] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a form of inflammatory cell death called pyroptosis.[2][3]

This document provides detailed protocols for the primary methods used to quantify IL-1 β secretion and assess the key events in Nigericin-induced NLRP3 inflammasome activation.

Signaling Pathway of Nigericin-Induced NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by Nigericin is a well-defined, two-step process that culminates in the secretion of mature IL-1 β .





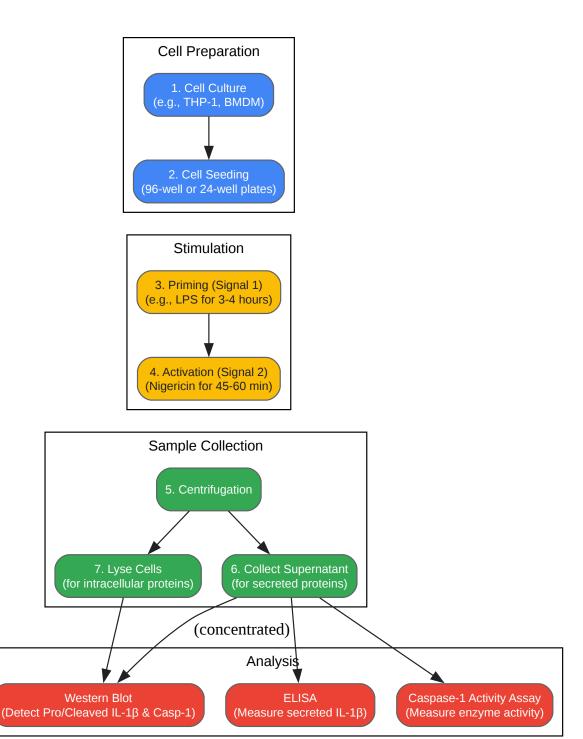
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Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental Workflow Overview

A typical experiment to measure Nigericin-induced IL- 1β secretion follows a standardized workflow from cell culture to data analysis. This multi-faceted approach allows for a comprehensive assessment of inflammasome activation.





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Caption: General experimental workflow for assessing inflammasome activation.



Quantitative Data Summary

The following table summarizes representative quantitative data for IL-1 β secretion from LPS-primed cells stimulated with Nigericin, as measured by ELISA. Values can vary based on cell type, donor variability, and specific experimental conditions.

Treatment Group	Cell Type	Priming (LPS)	Activation (Nigericin)	IL-1β Secretion (pg/mL)	Reference
Untreated Control	THP-1 Macrophages	-	-	< 50	[9][10]
LPS Only	THP-1 Macrophages	100 ng/mL, 3h	-	~100 - 300	[9][10]
Nigericin Only	THP-1 Macrophages	-	10 μM, 2h	< 50	[10]
LPS + Nigericin	THP-1 Macrophages	100 ng/mL, 3h	10 μM, 2h	~2000 - 5000+	[9][10]
Untreated Control	Human PBMCs	-	-	< 100	[11]
LPS + Nigericin	Human PBMCs	10 ng/mL, 4h	10 μM, 1h	~1500 - 4000	[11]
LPS + Nigericin + Inhibitor	Human PBMCs	10 ng/mL, 4h	10 μM, 1h	~200 - 500	[11][12]
Untreated Control	Murine BMDMs	-	-	Not Detected	[13][14]
LPS + Nigericin	Murine BMDMs	100 ng/mL, 4h	10 μM, 1h	~3000 - 6000	[13][14]

Detailed Experimental Protocols Protocol 1: Cell Culture, Priming, and Stimulation



This protocol describes the general procedure for preparing and stimulating cells to induce NLRP3 inflammasome activation. It is optimized for THP-1 cells, a human monocytic leukemia line commonly used for inflammasome studies.[2]

Materials:

- THP-1 monocytic cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Nigericin sodium salt
- Opti-MEM I Reduced Serum Medium
- Sterile tissue culture plates (24-well or 96-well)

Procedure:

- Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
- Cell Seeding (and Differentiation):
 - Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/well in a 24-well plate (or 1 x 10⁵ cells/well in a 96-well plate).
 - Optional: To differentiate into macrophage-like cells, add PMA to a final concentration of 50-100 nM and incubate for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before priming.[9]



- Priming (Signal 1):
 - Replace the culture medium with fresh Opti-MEM.
 - Prime the cells by adding LPS to a final concentration of 100-500 ng/mL.[1][15]
 - Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates pro-IL-1β and NLRP3 expression.[16]
- Activation (Signal 2):
 - Following the priming step, add Nigericin to a final concentration of 10-20 μΜ.[15]
 - Incubate for 45-60 minutes at 37°C.
- Sample Collection:
 - After incubation, centrifuge the plates at 400 x g for 5 minutes.
 - Carefully collect the cell-free supernatants for analysis of secreted proteins (IL-1β, active Caspase-1). Store at -80°C if not used immediately.[6]
 - For analysis of intracellular proteins, wash the remaining cell pellet with cold PBS and lyse
 the cells with RIPA buffer containing protease inhibitors.[7]

Protocol 2: IL-1β Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the gold standard for quantifying the concentration of secreted IL-1 β in cell culture supernatants.

Materials:

- Human IL-1β DuoSet ELISA Kit (or similar)
- 96-well ELISA plates
- Cell culture supernatants (collected from Protocol 1)



- Recombinant human IL-1β standard
- Wash Buffer (PBS with 0.05% Tween-20)
- Reagent Diluent (1% BSA in PBS)
- Substrate solution (TMB)
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

Procedure (based on a typical sandwich ELISA protocol):[6][17]

- Coat Plate: Coat a 96-well plate with the capture antibody diluted in PBS. Incubate overnight at 4°C.
- Blocking: Aspirate the coating solution and wash the plate three times with Wash Buffer. Block non-specific binding by adding 300 μ L of Reagent Diluent to each well. Incubate for 1-2 hours at room temperature.
- Add Samples and Standards:
 - Prepare a standard curve by performing serial dilutions of the recombinant IL-1β standard.
 - \circ Wash the plate three times. Add 100 μL of your collected cell supernatants and standards to the appropriate wells.
 - Incubate for 2 hours at room temperature.
- Add Detection Antibody: Wash the plate three times. Add 100 μL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.[17]
- Add Streptavidin-HRP: Wash the plate three times. Add 100 μL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
- Develop and Read:



- Wash the plate three times. Add 100 μL of TMB Substrate Solution to each well.
- Incubate for approximately 20 minutes at room temperature, or until a sufficient color change is observed.
- Add 50 μL of Stop Solution to each well to terminate the reaction.
- Immediately measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of IL-1β in your samples by interpolating from the standard curve.

Protocol 3: Western Blotting for Pro-IL-1 β , Mature IL-1 β , and Caspase-1

Western blotting is used to qualitatively or semi-quantitatively detect the presence of pro-IL-1 β (31 kDa) and cleaved, mature IL-1 β (17 kDa) in cell lysates and supernatants, respectively. It is also used to detect pro-caspase-1 and its cleaved p20 subunit.

Materials:

- Cell lysates and supernatants (from Protocol 1)
- SDS-PAGE gels (e.g., 4-20% gradient gels)
- PVDF membrane
- Transfer buffer and apparatus
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-human IL-1β, anti-human Caspase-1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system



Procedure:[7][18]

- Sample Preparation:
 - Lysates: Determine protein concentration of cell lysates using a BCA assay. Mix ~20-30 μg
 of protein with Laemmli sample buffer.
 - Supernatants: As secreted proteins are dilute, they often require concentration using methods like TCA precipitation or centrifugal filter units (e.g., Amicon 10 kDa cutoff).
- SDS-PAGE: Boil samples at 95°C for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

 Confirm transfer efficiency using Ponceau S staining.[18]
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IL-1β, diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing and Secondary Antibody Incubation: Wash the membrane three times for 10
 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at
 room temperature.
- Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Protocol 4: Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of secreted caspase-1, providing a functional readout of inflammasome activation. Luminescent assays are highly sensitive.

Materials:

Caspase-Glo® 1 Inflammasome Assay kit (or similar)



- Cell culture supernatants or live cells in a white-walled 96-well plate
- Luminometer

Procedure (based on Promega Caspase-Glo® 1):[19][20]

- Assay Setup: Perform the cell culture, priming, and stimulation (Protocol 1) in a white-walled
 96-well plate suitable for luminescence. Include "no cell" and "vehicle-only" controls.
- Reagent Preparation: Equilibrate the Caspase-Glo® 1 Reagent to room temperature.
 Reconstitute the substrate according to the manufacturer's instructions.
- Reagent Addition: Add 100 μL of Caspase-Glo® 1 Reagent directly to each 100 μL sample well.
- Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-1. Results are often expressed as fold change over the untreated control. For specificity, a parallel reaction can be run with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[21]

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